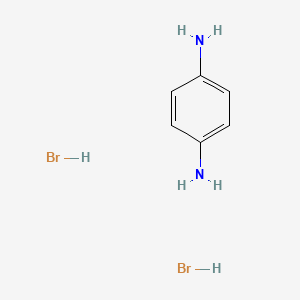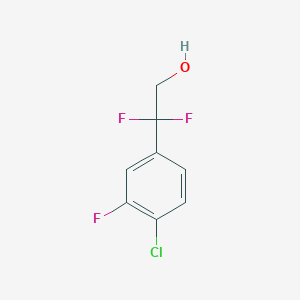
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a difluoroethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluoroaniline.
Fluorination: The aniline derivative undergoes fluorination to introduce the difluoroethanol group.
Hydroxylation: The final step involves hydroxylation to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and hydroxylation processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 2-(4-Chloro-3-fluorophenyl)cyclopropanamine
Comparison
Compared to similar compounds, 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of the difluoroethanol moiety, which imparts distinct chemical and physical properties
特性
分子式 |
C8H6ClF3O |
|---|---|
分子量 |
210.58 g/mol |
IUPAC名 |
2-(4-chloro-3-fluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2 |
InChIキー |
DSUYQSHYSODEQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CO)(F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
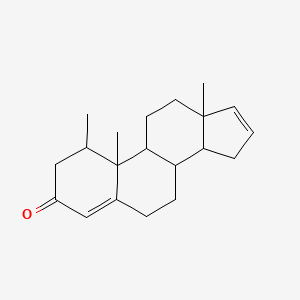
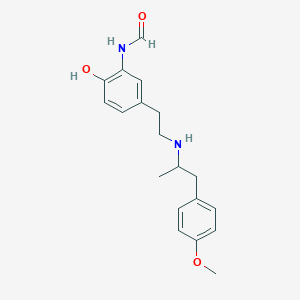
![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)

![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)

![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)


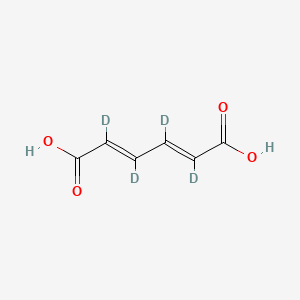
![[3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12302348.png)
